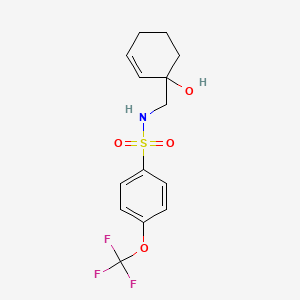
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Mechanism of Action
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide inhibits the activity of the enzyme 20-HETE synthase by binding to its active site and preventing the conversion of arachidonic acid to 20-HETE. This results in a decrease in the production of 20-HETE, which in turn leads to a reduction in vasoconstriction, renal dysfunction, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular and renal systems. It reduces blood pressure by decreasing vasoconstriction and increasing vasodilation. This compound also improves renal function by increasing blood flow to the kidneys and decreasing oxidative stress. In addition, this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent and selective inhibitor of 20-HETE synthase, making it an ideal tool for studying the role of 20-HETE in various physiological and pathological processes. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, stroke, and cancer. Another area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Finally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on the cardiovascular and renal systems.
Synthesis Methods
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be synthesized by the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-(1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 98%.
Scientific Research Applications
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that this compound can inhibit the formation of 20-HETE in vitro and in vivo, leading to a reduction in blood pressure, renal dysfunction, and inflammation. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)22-11-4-6-12(7-5-11)23(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNEPUIWXYQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

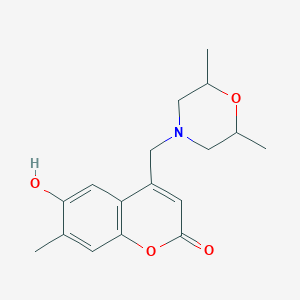
![Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2903605.png)
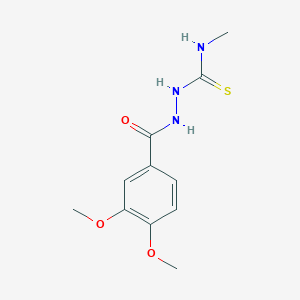
![4-[5-(4-Fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
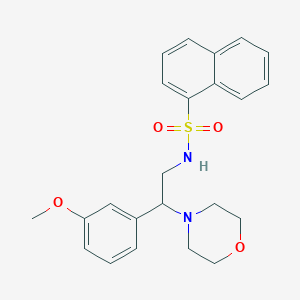
![N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903611.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2903619.png)
![2-Amino-4-(2-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2903620.png)
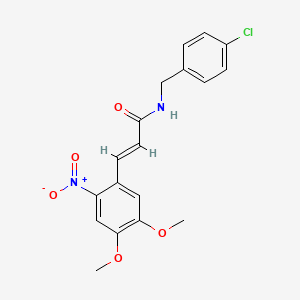
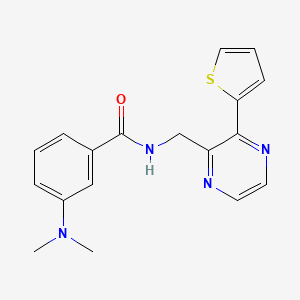
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)